molecular formula C32H40N2O8 B2698489 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide CAS No. 477296-06-3

3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide

Cat. No.: B2698489
CAS No.: 477296-06-3
M. Wt: 580.678
InChI Key: UUEMUGIYOHCISH-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple ethoxy groups attached to a benzamide core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3,4,5-triethoxybenzoic acid under controlled conditions to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted ethoxy groups.

Scientific Research Applications

3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The compound may also influence various signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide
  • 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide
  • 3,4,5-triethoxy-N-{5-methyl-2-[(3,4,5-triethoxybenzoyl)amino]phenyl}benzamide

Uniqueness

Compared to similar compounds, 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide is unique due to its specific arrangement of ethoxy groups and the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O8/c1-7-37-25-17-21(18-26(38-8-2)29(25)41-11-5)31(35)33-23-15-13-14-16-24(23)34-32(36)22-19-27(39-9-3)30(42-12-6)28(20-22)40-10-4/h13-20H,7-12H2,1-6H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEMUGIYOHCISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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